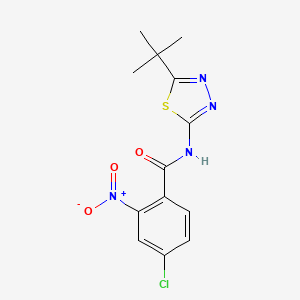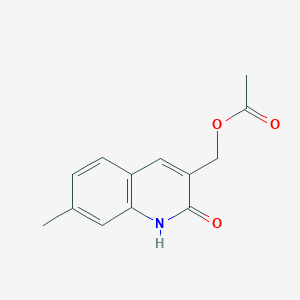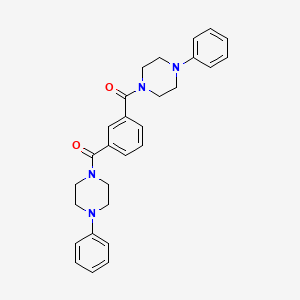![molecular formula C22H15N3O2 B5880542 6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” is a pyrazolopyridine derivative . Pyrazolopyridines are known to exhibit a variety of biological activities and are considered medicinally privileged structures .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a new and facile method involving the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be made via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Applications De Recherche Scientifique
Antimicrobial Applications
This compound has been found to have significant antimicrobial properties . A series of pyridine and thienopyridine derivatives were designed, synthesized, and tested as antimicrobial agents . The synthesized compounds exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
Synthesis of Biologically Active Derivatives
The compound can be used as a precursor for synthesizing biologically active derivatives . The reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution afforded the corresponding chalcone, which was used as a suitable precursor to prepare a new series of pyridine derivatives .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship (SAR) studies . The SAR study proved that the thienopyridine core can increase the antimicrobial potency when replaced with –CF3 .
Pharmaceutical Applications
Pyridine scaffolds, such as the one in this compound, are found in more than 7000 existing drug molecules of medicinal importance . They have high potency and selectivity in many biological systems .
Agrochemical Applications
Pyridine, an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . This suggests potential applications of the compound in the field of agrochemicals.
Enzymatic Reactions
Many vitamins, such as pyridoxine, niacin, and nicotine, have high potency and selectivity in many biological systems . This suggests that the compound could potentially be used in enzymatic reactions.
Orientations Futures
The future directions for “6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione” and similar compounds could involve further exploration of their biological activities and potential medicinal applications . The versatility of the pyrazolo[3,4-b]pyridine scaffold provides enormous opportunities for the synthesis of a combinatorial library of new molecular entities for exploring structure-activity relationships .
Mécanisme D'action
Target of Action
The primary target of 6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cell proliferation . The downstream effects of this include a reduction in cell growth and potentially the induction of apoptosis .
Result of Action
The compound’s action results in the inhibition of cell proliferation . It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of the apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These effects suggest a complex action that combines antiproliferative effects with the induction of cell death .
Propriétés
IUPAC Name |
6-naphthalen-2-yl-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2/c26-19-13-18(16-11-10-14-6-4-5-7-15(14)12-16)23-21-20(19)22(27)25(24-21)17-8-2-1-3-9-17/h1-13H,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLABRDRHXBGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-(naphthalen-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)


![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
